molecular formula C24H27N3O2 B11370296 N-(2,4-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(2,4-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11370296
M. Wt: 389.5 g/mol
InChI Key: LMQWLNHPFAHUGA-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide: is a complex organic compound that features a combination of indole, pyrrolidine, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be formed via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Amide Bond Formation: The final step involves coupling the indole derivative with the pyrrolidine derivative through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. The indole moiety is known for its presence in many bioactive molecules, suggesting that this compound could have interesting pharmacological properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or ion channels. The indole moiety is known to interact with serotonin receptors, suggesting a potential pathway for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-methyltryptamine: An indole derivative with similar structural features.

    2-(5-methyl-1H-indol-3-yl)ethanamine: Another indole derivative with a similar ethylamine side chain.

    Pyrrolidine-3-carboxamide derivatives: Compounds with a similar pyrrolidine core.

Uniqueness

What sets N-(2,4-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide apart is the combination of the indole and pyrrolidine moieties, which could confer unique chemical and biological properties. This combination is not commonly found in other compounds, making it a unique candidate for various applications.

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H27N3O2/c1-15-4-6-21(17(3)10-15)26-24(29)19-12-23(28)27(14-19)9-8-18-13-25-22-7-5-16(2)11-20(18)22/h4-7,10-11,13,19,25H,8-9,12,14H2,1-3H3,(H,26,29)

InChI Key

LMQWLNHPFAHUGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)C)C

Origin of Product

United States

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